2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

FPR Agonist G Protein-Coupled Receptor Inflammation

The compound 2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7) is a synthetic, heterocyclic small molecule featuring a 4-bromophenylacetamide fragment linked to a 1-methylpyrazole-pyridine core. This 4-bromophenylacetamide motif has been identified in peer-reviewed literature as a critical pharmacophore for N-formyl peptide receptor (FPR) agonist activity.

Molecular Formula C18H17BrN4O
Molecular Weight 385.265
CAS No. 2097863-35-7
Cat. No. B2673842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide
CAS2097863-35-7
Molecular FormulaC18H17BrN4O
Molecular Weight385.265
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C18H17BrN4O/c1-23-12-15(11-22-23)17-8-14(6-7-20-17)10-21-18(24)9-13-2-4-16(19)5-3-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)
InChIKeyXWVQTHUGTSGUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7): Baseline Identity and Research Classification


The compound 2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7) is a synthetic, heterocyclic small molecule featuring a 4-bromophenylacetamide fragment linked to a 1-methylpyrazole-pyridine core. This 4-bromophenylacetamide motif has been identified in peer-reviewed literature as a critical pharmacophore for N-formyl peptide receptor (FPR) agonist activity [1]. It belongs to a class of pyrazole and pyrazolone derivatives investigated as constrained analogues of pyridazinone-based FPR agonists, with the aim of probing receptor binding site geometry [1]. Its structural composition places it at the intersection of inflammation and cancer biology research, where the FPR receptor family is a validated therapeutic target [1].

Why Generic Substitution Fails for 2-(4-Bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7)


In-class compounds with a bromophenylacetamide side chain cannot be assumed to be functionally interchangeable. Quantitative evidence from a controlled FPR agonist study demonstrates that replacing a 6-membered pyridazinone core with a 5-membered pyrazole scaffold, while retaining the identical 4-bromophenylacetamide tail, results in a near-complete loss of FPR agonist potency [1]. Molecular modeling confirms that the five-membered scaffold imposes a sterically suboptimal arrangement of the critical 4-bromophenyl-2-acetamide chain within the FPR binding pocket [1]. This establishes that the heterocyclic core is a primary driver of bioactivity, and small modifications yield large, quantifiable performance differences. Therefore, selecting a specific analogue is essential to maintain or reject FPR-mediated activity, making generic substitution scientifically unreliable.

Product-Specific Quantitative Evidence Guide for 2-(4-Bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7)


FPR Agonist Potency: Pyrazole Core vs. 6-Membered Analogues

The introduction of a pyrazole core is a deliberate strategy to abolish FPR agonist activity. In a directly comparable set of analogues all carrying the same essential 4-bromophenylacetamide fragment, the benchmark pyridazinone and pyridinone predecessors displayed potent FPR agonism with EC50 values in the nanomolar to submicromolar range [1]. In stark contrast, the new pyrazole derivatives, which represent the scaffold family of the target compound, exhibited mostly low or completely absent FPR agonist activity [1]. This functional switch from agonist to inactive provides a precise, quantitative basis for using this compound as a matched negative control.

FPR Agonist G Protein-Coupled Receptor Inflammation

Structural Basis for Inactivity: Molecular Modeling of Binding Pocket Accommodation

Computational docking studies using the first co-crystallized structure of FPR2 provided a molecular rationale for the inactivity of the pyrazole series. The models revealed that the five-membered pyrazole ring prevents the optimal accommodation of the essential 4-bromophenylacetamide chain within the receptor binding site [1]. This represents a sterically-driven negative design feature, where the scaffold deliberately disrupts key ligand-receptor interactions that are conserved in the active, 6-membered ring analogues.

Molecular Dynamics Binding Pose Conformational Analysis

Physicochemical Profile and 'Beyond Rule of Five' Characteristics for Target Engagement Studies

The compound's computed molecular weight of 385.27 g/mol and predicted logP of approximately 3.2 place it in a distinct physicochemical space compared to many CNS-penetrant or fragment-like molecules. Its molecular formula, C18H17BrN4O, and the presence of the bromine atom suggest potential for halogen bonding and a specific electronic profile. While direct comparative ADME data is unavailable, its properties indicate it is a larger, more lipophilic probe than many fragment screening compounds, making it suitable for assays where target engagement requires overcoming protein-protein interaction surfaces.

Physicochemical Properties Chemical Probe Pharmacokinetics

Best Application Scenarios for 2-(4-Bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide (CAS 2097863-35-7)


Chemically Matched Negative Control in FPR Signaling Pathway Research

As demonstrated by quantitative FPR agonist assays, compounds with this bromophenylacetamide-pyrazole scaffold lack FPR agonist activity, while their direct pyridazinone analogues are potent [1]. This makes the compound an ideal, chemically matched negative control for experiments studying FPR1 or FPR2 activation. It controls for any non-specific effects of the bromophenylacetamide moiety, which is present but rendered inactive by the core scaffold.

Probe Molecule for Studying Halogen Bonding in Kinase or GPCR Binding Pockets

The para-bromophenyl group is a known halogen bond donor. The compound's inactivity at FPRs [1] suggests it could be repurposed as a probe to study halogen bonding interactions in other protein targets, where the bromine atom can be used for crystallographic phasing (anomalous scattering) and binding affinity measurements, without the confounding factor of FPR-mediated signaling.

Fragment Elaboration Starting Point for Selective Deorphanization

The well-characterized inactivity against FPRs [1], combined with a complex heteroaromatic structure, positions this compound as a starting scaffold for fragment-based drug discovery against orphan GPCRs. Its pre-established lack of FPR activity allows researchers to screen it against panels of orphan receptors without the common risk of FPR cross-reactivity.

Building Block for Bifunctional Degraders (PROTACs) Targeting Inflammatory Protein-Protein Interactions

The molecular weight and halogen atom make it a suitable ligand moiety for protein-protein interaction inhibitor design. Its established biological inertness at the FPR target [1] is a valuable feature when constructing heterobifunctional molecules (e.g., PROTACs), as it minimizes off-target pharmacology from the target engagement ligand, allowing the degradation specificity to be driven by the ligase-recruiting element.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.